molecular formula C16H15Cl2NO4S B2388143 2,3-dichloro-4-(ethylsulfonyl)-N-(2-methoxyphenyl)benzenecarboxamide CAS No. 477867-70-2

2,3-dichloro-4-(ethylsulfonyl)-N-(2-methoxyphenyl)benzenecarboxamide

Cat. No.: B2388143
CAS No.: 477867-70-2
M. Wt: 388.26
InChI Key: VZJHWHBJKHKLRB-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(ethylsulfonyl)-N-(2-methoxyphenyl)benzenecarboxamide is a complex organic compound with a unique structure that includes dichloro, ethylsulfonyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-4-(ethylsulfonyl)-N-(2-methoxyphenyl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include chlorination, sulfonylation, and amidation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(ethylsulfonyl)-N-(2-methoxyphenyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted benzenecarboxamides.

Scientific Research Applications

2,3-Dichloro-4-(ethylsulfonyl)-N-(2-methoxyphenyl)benzenecarboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-(ethylsulfonyl)-N-(2-methoxyphenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenecarboxamides with different substituents, such as:

  • 2,3-Dichloro-4-(methylsulfonyl)-N-(2-methoxyphenyl)benzenecarboxamide
  • 2,3-Dichloro-4-(ethylsulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide

Uniqueness

The uniqueness of 2,3-dichloro-4-(ethylsulfonyl)-N-(2-methoxyphenyl)benzenecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3-dichloro-4-ethylsulfonyl-N-(2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c1-3-24(21,22)13-9-8-10(14(17)15(13)18)16(20)19-11-6-4-5-7-12(11)23-2/h4-9H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJHWHBJKHKLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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